molecular formula C17H16INO4 B2875891 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide CAS No. 553629-02-0

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide

Cat. No.: B2875891
CAS No.: 553629-02-0
M. Wt: 425.222
InChI Key: BRXOUJDWOVZUJW-UHFFFAOYSA-N
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Description

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a phenolic ring, an iodine atom, a methoxy group, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the phenolic precursor. One common approach is to start with 2-iodo-6-methoxybenzaldehyde, which undergoes a nucleophilic substitution reaction with an appropriate amine derivative to form the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The formyl group can be oxidized to a carboxylic acid.

  • Reduction: : The iodine atom can be reduced to an iodide.

  • Substitution: : The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : 2-(4-carboxy-2-iodo-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide

  • Reduction: : 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide (reduced form)

  • Substitution: : Various derivatives depending on the substituent used

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : Potential use in drug discovery and development.

  • Industry: : Application in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide exerts its effects depends on its molecular targets and pathways. For example, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include:

  • 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide

  • 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide

These compounds share similarities in their core structure but differ in their substituents, leading to variations in their properties and applications.

Properties

IUPAC Name

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16INO4/c1-11-5-3-4-6-14(11)19-16(21)10-23-17-13(18)7-12(9-20)8-15(17)22-2/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXOUJDWOVZUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2I)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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